Caspase-8 inhibitor

Descripción general

Descripción

Caspase-8 inhibitors are compounds that specifically inhibit the activity of caspase-8, an enzyme that plays a crucial role in the initiation of apoptosis (programmed cell death) and the regulation of inflammation. Caspase-8 is an initiator caspase, meaning it is one of the first caspases activated in the apoptotic signaling cascade. Inhibiting caspase-8 can prevent apoptosis and has potential therapeutic applications in diseases where excessive cell death is a problem, such as neurodegenerative diseases, ischemic injuries, and certain inflammatory conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of caspase-8 inhibitors typically involves the creation of small molecules that can bind to the active site of the enzyme. One common approach is the use of peptide-based inhibitors, which mimic the natural substrates of caspase-8. For example, the tetrapeptide IETD (Ile-Glu-Thr-Asp) can be modified with various functional groups to enhance its inhibitory activity and cell permeability .

Industrial Production Methods: Industrial production of caspase-8 inhibitors involves large-scale organic synthesis techniques. These methods often include solid-phase peptide synthesis (SPPS) for peptide-based inhibitors and solution-phase synthesis for small-molecule inhibitors. The production process must ensure high purity and yield, often requiring multiple purification steps such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: Caspase-8 inhibitors primarily undergo substitution reactions, where functional groups on the inhibitor molecule are replaced with other groups to enhance binding affinity and specificity. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide or small molecule .

Common Reagents and Conditions: Common reagents used in the synthesis of caspase-8 inhibitors include protecting groups for amino acids (e.g., Fmoc or Boc), coupling reagents (e.g., HATU or DIC), and deprotecting agents (e.g., piperidine or TFA). The reactions are usually conducted in organic solvents such as DMF or DCM at room temperature or slightly elevated temperatures .

Major Products: The major products of these reactions are the final caspase-8 inhibitor molecules, which are then purified and characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm their structure and purity .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Caspase-8 inhibitors exert their effects by binding to the active site of caspase-8, thereby preventing the enzyme from cleaving its substrates. This inhibition blocks the initiation of the apoptotic signaling cascade, leading to the suppression of programmed cell death. The molecular targets of caspase-8 inhibitors include the catalytic cysteine residue in the active site of the enzyme. By binding to this residue, the inhibitors prevent the formation of the active enzyme-substrate complex .

Comparación Con Compuestos Similares

Caspase-3 inhibitors: These inhibitors prevent the cleavage of cellular substrates during the execution phase of apoptosis.

Caspase-7 inhibitors: Similar to caspase-3 inhibitors, they block the execution phase of apoptosis.

Caspase-9 inhibitors: These inhibitors prevent the activation of downstream executioner caspases by blocking the intrinsic apoptotic pathway.

Propiedades

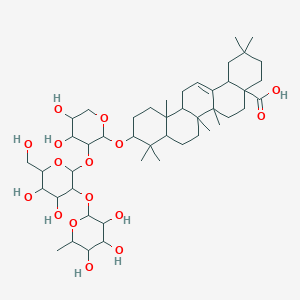

IUPAC Name |

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657588 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-98-2 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)

![5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1,3,6,8,10-pentaene-8,9-diamine](/img/structure/B8056275.png)

![4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one](/img/structure/B8056285.png)

![2-methoxy-5-[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl acetate](/img/structure/B8056298.png)

![5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate](/img/structure/B8056303.png)

![7,7,12,16-TETRAMETHYL-15-(6-METHYLHEPT-5-EN-2-YL)PENTACYCLO[9.7.0.0(1),(3).0(3),?.0(1)(2),(1)?]OCTADECAN-6-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE](/img/structure/B8056307.png)

![2,5-Dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B8056314.png)